molecular formula C9H8ClFO2 B1386249 Ethyl 5-chloro-2-fluorobenzoate CAS No. 773139-56-3

Ethyl 5-chloro-2-fluorobenzoate

Cat. No. B1386249
CAS RN: 773139-56-3
M. Wt: 202.61 g/mol
InChI Key: DQIQQERKWZQXCN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-fluorobenzoate is a chemical compound with the molecular formula C9H8ClFO2 . It is an ethyl ester of 5-chloro-2-fluorobenzoic acid .


Molecular Structure Analysis

The InChI code for Ethyl 5-chloro-2-fluorobenzoate is 1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 . This code provides a specific textual representation of the molecule’s structure.

Scientific Research Applications

1. Applications in the Synthesis of Pharmaceutical Intermediates

Ethyl 5-chloro-2-fluorobenzoate plays a significant role in the synthesis of various pharmaceutical intermediates. For instance, it is utilized in the production of Floxacin intermediates, such as ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This process involves the efficient activation of carboxylic acids and can be performed under mild conditions, offering advantages like higher product yield and operational safety (Guo, Yu, & Su, 2020).

2. Role in Antitumor and Antiviral Research

This compound has been used in the synthesis of amino acid ester derivatives containing 5-fluorouracil, which demonstrated in vitro antitumor activity, particularly against leukemia and liver cancer (Xiong et al., 2009). Additionally, compounds derived from it have been evaluated for anti-Herpes Simplex Virus type-1 (HSV-1) activities, showing potential in antiviral research (Dawood et al., 2011).

3. Involvement in the Synthesis of Heterocyclic Compounds

Ethyl 5-chloro-2-fluorobenzoate is also crucial in the synthesis of diverse heterocyclic compounds, which have applications in various fields, including medicinal chemistry and materials science. For example, it has been used in the preparation of thiazole compounds with antibacterial activities (Li-ga, 2015) and in the synthesis of 4H-1,4-Benzoxazines (Kudo, Furuta, & Sato, 1996).

Safety and Hazards

Ethyl 5-chloro-2-fluorobenzoate is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 5-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIQQERKWZQXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015298
Record name Ethyl 5-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773139-56-3
Record name Ethyl 5-chloro-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773139-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-chloro-2-fluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773139563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-chloro-2-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 5-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401015298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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